Beta-alanine 13C3,15N

Descripción general

Descripción

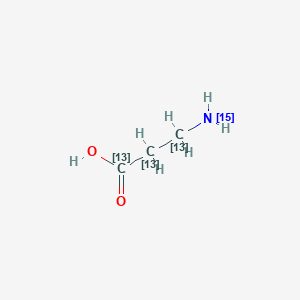

Beta-alanine 13C3,15N, also known as 3-aminopropionic acid-13C3,15N, is a labeled version of the naturally occurring beta-alanine. This compound is isotopically enriched with carbon-13 and nitrogen-15, making it useful in various scientific research applications. The molecular formula is H215N13CH213CH213CO2H, and it has a molecular weight of 93.06 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of beta-alanine 13C3,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of 13C-labeled acrylonitrile with 15N-labeled ammonia, followed by hydrolysis to yield the desired product . The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of the isotopes without significant loss.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using the same principles as laboratory-scale preparation but with enhanced efficiency and yield. The use of advanced purification techniques ensures the high isotopic purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Beta-alanine 13C3,15N undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce beta-alanine derivatives.

Reduction: Reduction reactions can modify the amino group.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of beta-alanine derivatives .

Aplicaciones Científicas De Investigación

2.1. Proteomics

In proteomics, beta-alanine 13C3,15N is primarily used as an internal standard in stable isotope dilution assays (SIDAs). This application allows for the accurate quantification of proteins by comparing the intensity of labeled peptides with their unlabeled counterparts during mass spectrometric analysis .

Table 1: Applications of this compound in Proteomics

| Application | Description |

|---|---|

| Internal Standard | Used in SIDAs for quantifying protein concentrations accurately |

| Mass Spectrometry | Enhances sensitivity and specificity in protein identification |

| Labeling Peptides | Facilitates tracking of metabolic processes involving proteins |

2.2. Metabolomics

This compound plays a significant role in metabolomics by aiding researchers in understanding metabolic pathways. It can be used to trace the incorporation of beta-alanine into various metabolic products, helping elucidate biochemical processes and disease mechanisms .

Table 2: Metabolomic Applications

| Application | Description |

|---|---|

| Pathway Tracing | Assists in mapping out metabolic pathways involving beta-alanine |

| Biomarker Research | Aids in identifying potential biomarkers for diseases |

| Quantitative Analysis | Provides quantitative insights into metabolic changes |

3.1. Quantification of Carnosine Levels

A study utilized this compound to quantify carnosine levels in human skeletal muscle samples. By employing mass spectrometry with stable isotope dilution, researchers were able to determine the concentration of carnosine accurately, revealing insights into muscle metabolism and potential implications for athletic performance .

3.2. Investigation of Neurological Disorders

Another research project investigated the role of beta-alanine in neurological disorders by using this compound as a tracer in animal models. The study demonstrated that altered levels of beta-alanine could be linked to neurodegenerative diseases, providing a foundation for future therapeutic approaches .

Mecanismo De Acción

The mechanism of action of beta-alanine 13C3,15N involves its incorporation into metabolic pathways where it acts similarly to natural beta-alanine. It can be metabolized into carnosine, which functions as an intracellular buffer. The labeled isotopes allow for precise tracking and quantification in various biochemical assays .

Comparación Con Compuestos Similares

Similar Compounds

Beta-alanine: The natural form without isotopic labeling.

L-alanine 13C3,15N: Another isotopically labeled amino acid used in similar research applications.

Glycine 2-13C,15N: A labeled version of glycine used as a standard in metabolic studies.

Uniqueness

Beta-alanine 13C3,15N is unique due to its specific isotopic labeling, which allows for detailed metabolic and biochemical studies. Its incorporation into metabolic pathways can be precisely tracked, providing valuable insights into various biological processes .

Actividad Biológica

Beta-alanine 13C3,15N is a stable isotope-labeled form of beta-alanine, a non-essential amino acid that plays a significant role in various metabolic processes. This compound is increasingly utilized in metabolic research and clinical studies due to its unique isotopic labeling, which allows for detailed tracking of metabolic pathways involving carbon and nitrogen.

Metabolic Role

Beta-alanine serves as a precursor for the synthesis of carnosine, an important dipeptide found in muscle and brain tissues. Carnosine acts as a buffer for hydrogen ions during high-intensity exercise, thereby playing a role in muscle fatigue resistance and performance enhancement. The incorporation of stable isotopes (13C and 15N) into beta-alanine allows researchers to trace its metabolic pathways and understand its biological activity more comprehensively.

1. Metabolic Flux Analysis

Recent studies have employed Bayesian metabolic flux analysis (MFA) to quantify intracellular carbon and nitrogen fluxes using this compound. This approach has been applied to various organisms, including Mycobacterium bovis BCG, revealing insights into amino acid and nucleotide biosynthesis pathways. The analysis highlighted glutamate as a central node in nitrogen metabolism, demonstrating the utility of beta-alanine isotopes in understanding complex metabolic networks .

2. Biodistribution Studies

A study involving germ-free mice demonstrated the biodistribution of gut-absorbed D-alanine (D-Ala) labeled with 13C3,15N. The research found that D-Ala accumulated significantly in the brain and pituitary gland over time, indicating its potential role in central nervous system functions. Specifically, after two weeks of exposure to D-Ala-13C3,15N, levels were found to be 42-fold higher in the brain compared to short-term exposure .

| Sample Type | D-Ala-13C3,15N Levels (normalized) |

|---|---|

| Brain (2-week exposure) | 42-fold increase |

| Pituitary (2-week exposure) | 6-fold increase |

| Plasma | Highest ratio among all samples |

This data suggests that beta-alanine derivatives can influence neurochemical environments and may have implications for neurological health.

3. Clinical Implications

Beta-alanine supplementation has been shown to enhance exercise performance by increasing muscle carnosine levels. The isotopically labeled form allows for precise measurement of pharmacokinetics and dynamics in clinical trials, facilitating better understanding of dosage and efficacy .

Case Study: Performance Enhancement

A randomized controlled trial investigated the effects of beta-alanine supplementation on athletic performance. Participants receiving beta-alanine showed significant improvements in high-intensity exercise capacity compared to the placebo group. The use of this compound enabled researchers to track the metabolism of the supplement accurately through blood and muscle tissue analysis.

Case Study: Neurological Effects

Another study explored the neuroprotective effects of beta-alanine on models of neurodegeneration. The administration of D-Ala-13C3,15N revealed that it could modulate inflammatory responses in neural tissues, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Propiedades

IUPAC Name |

3-(15N)azanyl(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][15NH2])[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583981 | |

| Record name | beta-(~13~C_3_,~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.065 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285978-07-6 | |

| Record name | beta-(~13~C_3_,~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.